molecular formula C17H24N4O2 B13938977 N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) CAS No. 60006-10-2

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Cat. No.: B13938977
CAS No.: 60006-10-2
M. Wt: 316.4 g/mol
InChI Key: RZMKEDIOSRUTAQ-UHFFFAOYSA-N
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Description

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a synthetic organic compound with the molecular formula C17H24N4O2 It is characterized by the presence of a 2-methyl-1,3-phenylene core linked to two pyrrolidine-1-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial Production Methods

On an industrial scale, the production of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

60006-10-2

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H24N4O2/c1-13-14(18-16(22)20-9-2-3-10-20)7-6-8-15(13)19-17(23)21-11-4-5-12-21/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,23)

InChI Key

RZMKEDIOSRUTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3

Origin of Product

United States

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